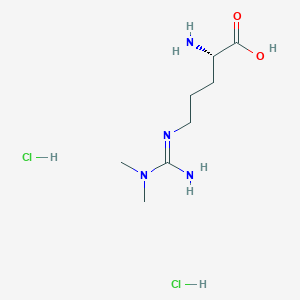

NG,NG-Dimethylarginine dihydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLNVYJOPZWPJI-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585129 | |

| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220805-22-1 | |

| Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NG,NG-Dimethylarginine dihydrochloride mechanism of action

Technical Guide: NG,NG-Dimethylarginine Dihydrochloride (ADMA) – Mechanism, Metabolism, and Experimental Application

Executive Summary

NG,NG-Dimethylarginine (ADMA) is not merely a passive metabolic byproduct; it is a potent, endogenous, competitive inhibitor of all three isoforms of Nitric Oxide Synthase (NOS). Its accumulation is a hallmark of endothelial dysfunction, driving a pathological shift from nitric oxide (NO) signaling to oxidative stress—a phenomenon known as NOS uncoupling .

This guide dissects the molecular mechanics of ADMA, specifically focusing on the dihydrochloride salt form used in research. It provides a validated framework for investigating the "Arginine Paradox," delineating the precise metabolic pathways (PRMT/DDAH axis) and establishing rigorous protocols for in vitro application and analytical quantification.

Molecular Mechanism of Action

The biological activity of ADMA is defined by two distinct but interconnected mechanisms: Competitive Inhibition and Enzymatic Uncoupling .

The Arginine Paradox & Competitive Inhibition

ADMA is a structural analogue of L-Arginine.[1] It competes directly for the substrate binding site of NOS.

-

Kinetic Reality: The intracellular concentration of L-Arginine (~100–800 µM) vastly exceeds the

of eNOS (~3 µM). Theoretically, ADMA (typically 0.4–1.0 µM in plasma) should not be able to outcompete L-Arginine. -

The Paradox: Despite high substrate availability, exogenous L-Arginine supplementation restores NO production in the presence of ADMA. This "Arginine Paradox" is explained by the compartmentalization of the L-Arginine pool and the fact that ADMA also competes for the Cationic Amino Acid Transporter (CAT/y+ system) , limiting L-Arginine uptake into the cell.

NOS Uncoupling (The Oxidative Shift)

ADMA does more than block NO production; it actively corrupts the enzyme. When ADMA binds to the NOS oxygenase domain, it prevents the coupling of NADPH oxidation to L-Arginine hydroxylation.

-

Consequence: Electrons from the reductase domain are diverted to molecular oxygen (

). -

Product: Instead of NO, the enzyme produces Superoxide anion (

). -

Damage: Superoxide reacts with residual NO to form Peroxynitrite (

), a highly reactive oxidant that oxidizes the critical cofactor Tetrahydrobiopterin (

Mechanistic Pathway Diagram

Figure 1: The dual-action mechanism of ADMA: competing for cellular entry and NOS binding, leading to enzyme uncoupling and oxidative stress.

Metabolic Regulation: The PRMT/DDAH Axis

ADMA is not synthesized from free Arginine but is a product of post-translational modification (PTM).

-

Synthesis (PRMTs): Protein Arginine Methyltransferases (specifically Type I, e.g., PRMT-1) methylate arginine residues within proteins.

-

Release: Proteolysis of these methylated proteins releases free ADMA into the cytoplasm.

-

Clearance (DDAH): Dimethylarginine Dimethylaminohydrolase (DDAH-1 and DDAH-2) hydrolyzes ADMA into L-Citrulline and Dimethylamine. This is the primary clearance route (>80%), with the remainder excreted renally.

Critical Insight for Drug Development: DDAH is redox-sensitive. Oxidative stress (induced by ADMA) inhibits DDAH activity, creating a vicious feed-forward loop of ADMA accumulation.

Figure 2: The PRMT/DDAH metabolic axis controlling intracellular ADMA levels.

Experimental Framework

Reagent Preparation (Critical)

-

Compound: NG,NG-Dimethylarginine dihydrochloride (ADMA-2HCl).

-

MW Consideration: The dihydrochloride salt (MW ~275.17 g/mol ) is heavier than the free base (MW ~202.25 g/mol ).

-

Solubility: Highly soluble in water (>20 mg/mL).

-

Stock Solution: Prepare a 100 mM stock in sterile, distilled water. Aliquot and store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis.

In Vitro Protocol: Inducing Endothelial Dysfunction

Model: Human Umbilical Vein Endothelial Cells (HUVEC).[2]

-

Seeding: Plate HUVECs at

cells/well in 6-well plates using endothelial growth medium (EGM-2). Allow to reach 80% confluence. -

Starvation: Switch to low-serum (0.5% FBS) medium for 6 hours to synchronize the cell cycle and basal metabolic rate.

-

Treatment:

-

Control: Vehicle (Water).

-

Low Dose (Physiological Pathologic): 2 µM ADMA (mimics renal failure levels).

-

High Dose (Acute Stress): 10–100 µM ADMA (standard for mechanistic studies to ensure competition with media Arginine).

-

Note: Standard media (RPMI/DMEM) contains ~1 mM L-Arginine. To observe physiological ADMA effects, use Arginine-depleted medium or higher ADMA concentrations (100 µM) to force competition.

-

-

Incubation: 24 to 48 hours.

-

Readouts:

-

NO Production: Measure cGMP (cyclic GMP) via ELISA (NO has a short half-life; cGMP is the stable downstream effector).

-

ROS Generation: Stain with Dihydroethidium (DHE) (5 µM for 30 min) and analyze via flow cytometry (Excitation 480nm / Emission 610nm).

-

Self-Validating Control

To confirm the observed effect is due to NOS inhibition and not non-specific toxicity:

-

Rescue Arm: Co-treat cells with excess L-Arginine (1 mM). If the dysfunction (ROS/low cGMP) is reversed, the mechanism is confirmed as competitive NOS inhibition.

Analytical Quantification: LC-MS/MS vs. ELISA

Accurate measurement of ADMA is notorious for inter-method variability.

| Feature | LC-MS/MS (Gold Standard) | ELISA (Immunoassay) |

| Specificity | High. Distinguishes ADMA from SDMA (Symmetric Dimethylarginine) based on fragmentation patterns. | Moderate/Low. Cross-reactivity with SDMA and L-Arginine can occur.[3] |

| Accuracy | Precise. Linear range typically 0.05–10 µM. | Overestimation Risk. Studies show ELISA can overestimate ADMA by ~30% compared to MS. |

| Throughput | Moderate (requires sample prep/derivatization). | High (96-well format). |

| Use Case | Clinical validation, pharmacokinetics, definitive mechanistic proof. | High-throughput screening, initial trend analysis. |

Recommendation: For drug development and critical mechanistic papers, LC-MS/MS is mandatory . ELISA data should be validated with a subset of samples run on MS.

References

-

Böger, R. H. (2004). Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor.[4] The Journal of Nutrition, 134(10), 2842S-2847S. Link

-

Vallance, P., & Leiper, J. (2004). Cardiovascular biology of the asymmetric dimethylarginine:dimethylarginine dimethylaminohydrolase pathway. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(6), 1023–1030. Link

-

Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2012). Measuring asymmetric dimethylarginine (ADMA) in CKD: a comparison between enzyme-linked immunosorbent assay and liquid chromatography-electrospray tandem mass spectrometry. Journal of Nephrology, 25(6), 1016–1022.[5] Link

-

Antoniades, C., et al. (2009). Asymmetric dimethylarginine regulates endothelial nitric oxide synthase activity and vascular superoxide production in human vessels. Journal of the American College of Cardiology, 53(7), 589–595. Link

-

Teerlink, T. (2005). ADMA metabolism and clearance.[4][6][7][8][9][10] Vascular Medicine, 10(Suppl 1), S73–S81. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of Cellular Oxidation Stress Induced by Asymmetric Dimethylarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of asymmetric dimethylarginine (ADMA) using a novel ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring asymmetric dimethylarginine (ADMA) in CKD: a comparison between enzyme-linked immunosorbent assay and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of the PRMT-DDAH-ADMA axis in the regulation of endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific Lowering of Asymmetric Dimethylarginine by Pharmacological Dimethylarginine Dimethylaminohydrolase Improves Endothelial Function, Reduces Blood Pressure and Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of nitric oxide synthase uncoupling in endotoxin-induced acute lung injury: Role of asymmetric dimethylarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-HNE increases intracellular ADMA levels in cultured HUVECs: evidence for miR-21-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeepers of Nitric Oxide: A Technical Guide to DDAH Function in ADMA Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric dimethylarginine (ADMA) has emerged as a critical endogenous regulator of nitric oxide (NO) synthesis and a key player in the pathophysiology of numerous cardiovascular and metabolic diseases. The enzymatic degradation of ADMA by dimethylarginine dimethylaminohydrolase (DDAH) is the primary mechanism controlling its systemic and tissue-specific concentrations. This technical guide provides an in-depth exploration of the function of DDAH in ADMA degradation, offering a comprehensive resource for researchers and drug development professionals. We will delve into the biochemical mechanisms of DDAH action, the distinct roles of its isoforms, and the intricate regulatory networks that govern its expression and activity. Furthermore, this guide will provide detailed, field-proven methodologies for the accurate quantification of DDAH activity and ADMA levels, alongside a critical overview of the current landscape of DDAH inhibitors and their therapeutic potential.

The Critical Axis: ADMA, DDAH, and Nitric Oxide Homeostasis

Nitric oxide (NO), a pleiotropic signaling molecule, is indispensable for vascular health, neurotransmission, and immune function. Its synthesis from L-arginine by nitric oxide synthase (NOS) enzymes is a tightly controlled process. Asymmetric dimethylarginine (ADMA), a product of the post-translational methylation of arginine residues in proteins by Protein Arginine Methyltransferases (PRMTs), acts as a potent competitive inhibitor of all three NOS isoforms (nNOS, iNOS, and eNOS)[1][2][3]. Elevated levels of ADMA are strongly associated with endothelial dysfunction, a hallmark of many cardiovascular diseases including hypertension, atherosclerosis, and diabetes mellitus[4].

The intracellular and circulating concentrations of ADMA are primarily regulated by the hydrolytic activity of Dimethylarginine Dimethylaminohydrolase (DDAH)[1][5]. DDAH metabolizes ADMA to L-citrulline and dimethylamine, thereby relieving the inhibition of NOS and restoring NO production[6][7]. This intricate interplay between PRMTs, ADMA, and DDAH forms a critical regulatory axis that dictates NO bioavailability and, consequently, vascular and cellular homeostasis.

Diagram: The DDAH-ADMA-NO Signaling Pathway

Caption: The synthesis, inhibitory action, and degradation of ADMA in the regulation of NO production.

The DDAH Isoforms: Distinct Roles and Tissue Distribution

Two isoforms of DDAH, DDAH1 and DDAH2, have been identified in mammals, each with distinct tissue distribution and proposed primary functions[8].

-

DDAH1: This isoform is predominantly found in tissues with high expression of neuronal NOS (nNOS), such as the brain, as well as in the liver and kidneys, the primary sites of systemic ADMA clearance[8]. DDAH1 is considered the major isoform responsible for regulating plasma ADMA concentrations[1][9].

-

DDAH2: DDAH2 is primarily located in tissues expressing endothelial NOS (eNOS), including the vascular endothelium and the heart[8]. While its direct role in ADMA metabolism has been debated, it is believed to be crucial for the local regulation of NO production in the vasculature[9][10].

| Isoform | Primary Tissue Distribution | Proposed Primary Function |

| DDAH1 | Liver, Kidneys, Brain | Systemic ADMA clearance, regulation of plasma ADMA levels |

| DDAH2 | Vascular Endothelium, Heart, Immune Cells | Local regulation of endothelial NO production |

Regulation of DDAH Expression and Activity

The cellular activity of DDAH is a critical determinant of ADMA levels and is regulated at both the transcriptional and post-translational levels.

Transcriptional Regulation

The expression of DDAH1 and DDAH2 is influenced by a variety of transcription factors and signaling pathways. For instance, the promoter region of the DDAH2 gene contains binding sites for transcription factors such as NF-κB, which is implicated in inflammatory responses[11][12]. Studies have shown that histone acetylation can upregulate DDAH2 expression by enhancing the binding of NF-κB to its promoter[11].

Post-Translational Modifications

Post-translational modifications provide a rapid mechanism for modulating DDAH activity.

-

S-Nitrosylation: High levels of NO can lead to the S-nitrosylation of a critical cysteine residue in the active site of DDAH, resulting in reversible inhibition of its activity[1][5]. This represents a negative feedback loop where high NO levels can temporarily suppress ADMA degradation, leading to a subsequent decrease in NO synthesis.

-

Phosphorylation: Phosphorylation of DDAH1 has been reported, although its precise impact on enzyme activity is still under investigation[1].

-

Oxidative Stress: DDAH activity is sensitive to oxidative stress. Increased levels of reactive oxygen species (ROS) can lead to the oxidation of the active site cysteine, thereby inactivating the enzyme and contributing to ADMA accumulation in various pathological conditions.

Methodologies for Assessing the DDAH/ADMA Axis

Accurate quantification of DDAH activity and ADMA levels is paramount for both basic research and clinical investigations.

Measurement of DDAH Activity

A commonly used method for determining DDAH activity is a colorimetric assay that measures the production of L-citrulline from ADMA.

Experimental Protocol: Colorimetric DDAH Activity Assay

-

Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer and determine the protein concentration.

-

Enzymatic Reaction: Incubate a known amount of protein lysate with a saturating concentration of ADMA in a reaction buffer (e.g., phosphate buffer, pH 6.5) at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid.

-

Color Development: Add a colorimetric reagent mixture (e.g., diacetyl monoxime and thiosemicarbazide) and heat the samples to allow for color development.

-

Quantification: Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader.

-

Standard Curve: Generate a standard curve using known concentrations of L-citrulline to quantify the amount of citrulline produced in the samples.

-

Calculation: Express DDAH activity as nmol of citrulline produced per milligram of protein per minute.

Diagram: DDAH Activity Assay Workflow

Caption: A streamlined workflow for the colorimetric determination of DDAH activity.

Quantification of ADMA Levels

Several analytical techniques are available for the precise measurement of ADMA in biological samples.

LC-MS/MS is considered the gold standard for ADMA quantification due to its high specificity and sensitivity[13][14][15][16].

Experimental Protocol: Generic LC-MS/MS for Plasma ADMA

-

Sample Preparation:

-

To a small volume of plasma (e.g., 50-100 µL), add an internal standard (e.g., stable isotope-labeled ADMA).

-

Precipitate proteins by adding a solvent like methanol or acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a suitable HPLC column (e.g., a HILIC or reversed-phase column) to separate ADMA from its isomers and other matrix components.

-

Use an appropriate mobile phase gradient to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the HPLC into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both ADMA and the internal standard using multiple reaction monitoring (MRM).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of ADMA standards.

-

Calculate the concentration of ADMA in the samples by comparing the peak area ratio of ADMA to the internal standard against the calibration curve.

-

ELISA kits offer a high-throughput and more accessible alternative to LC-MS/MS for ADMA measurement, though they may have limitations in terms of specificity[2][13][17][18][19].

Experimental Protocol: General ADMA ELISA

-

Sample and Standard Preparation: Prepare standards with known ADMA concentrations and dilute samples as required.

-

Coating: Use a microplate pre-coated with an anti-ADMA antibody.

-

Competitive Binding: Add standards and samples to the wells, followed by the addition of a fixed amount of enzyme-labeled ADMA. During incubation, the sample ADMA and the labeled ADMA compete for binding to the antibody.

-

Washing: Wash the plate to remove unbound components.

-

Substrate Addition: Add a substrate for the enzyme, which will generate a colored product.

-

Color Development and Termination: Allow the color to develop, then stop the reaction with a stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of ADMA in the sample.

-

Quantification: Determine the ADMA concentration in the samples by interpolating from the standard curve.

Pharmacological Modulation of DDAH

The critical role of the DDAH/ADMA axis in various diseases has made DDAH an attractive therapeutic target.

DDAH Inhibitors

In conditions characterized by excessive NO production, such as septic shock and certain cancers, inhibiting DDAH to increase ADMA levels and thereby reduce NO synthesis is a promising strategy[1][12][20][21]. A number of DDAH inhibitors have been developed, primarily targeting DDAH1.

| Inhibitor | Chemical Class | IC50 (µM) for DDAH1 | Selectivity Notes |

| L-257 | Arginine Analog | 22 | Highly selective over NOS isoforms and arginase[12] |

| ZST316 | Acylsulfonamide Arginine Analog | 3 | High potency[12] |

| PD 404182 | Iminobenzothiazine Derivative | 9 | Potentially irreversible or slowly-dissociating inhibitor[12] |

DDAH Activators

Conversely, in diseases associated with elevated ADMA and impaired NO production, such as atherosclerosis and hypertension, enhancing DDAH activity is a desirable therapeutic goal. Currently, there are no direct pharmacological activators of DDAH. However, some existing drugs, like statins, have been shown to increase DDAH expression and activity, contributing to their beneficial cardiovascular effects.

Conclusion and Future Directions

The enzymatic degradation of ADMA by DDAH is a cornerstone of nitric oxide homeostasis. A thorough understanding of the biochemical function, regulation, and pharmacological manipulation of DDAH is essential for researchers and clinicians working in cardiovascular and metabolic disease areas. The methodologies outlined in this guide provide a robust framework for investigating the DDAH/ADMA axis. Future research should focus on the development of isoform-specific DDAH modulators to allow for more targeted therapeutic interventions. The elucidation of the precise role of DDAH2 in vascular biology and the development of direct DDAH activators represent exciting avenues for future drug discovery efforts.

References

-

Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer. Frontiers in Oncology. [Link]

-

Schematic of the NO/ADMA/DDAH pathway. Nitric oxide (NO) is the product... ResearchGate. [Link]

-

ELISA Kit for Asymmetrical Dimethylarginine (ADMA). Cloud-Clone Corp. [Link]

-

Overview of pathways of synthesis and metabolism of ADMA. Methylation... ResearchGate. [Link]

-

NO-ADMA-DDAH pathway. Onset of infection in sepsis leads to an... ResearchGate. [Link]

-

DDAH regulates NO synthesis via ADMA metabolism. Protein arginine... ResearchGate. [Link]

-

Regulation of dimethylarginine dimethylaminohydrolase 2 expression by NF-κB acetylation. Spandidos Publications. [Link]

-

Role of Dimethylarginine Dimethylaminohydrolases in the Regulation of Endothelial Nitric Oxide Production. PMC. [Link]

-

The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine. PMC. [Link]

-

Protein arginine methylation and nitric oxide regulation. Arginine is... ResearchGate. [Link]

-

The DDAH/ADMA/NOS pathway. PubMed. [Link]

-

Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. ResearchGate. [Link]

-

Elabscience® ADMA(Asymmetrical Dimethylarginine) ELISA Kit. Elabscience. [Link]

-

Quantification of ADMA: analytical approaches. PubMed. [Link]

-

Increased circulating concentrations of asymmetric dimethylarginine (ADMA) in white coat hypertension. PubMed. [Link]

-

Assessment of the direct effects of DDAH I on tumour angiogenesis in vivo. PubMed Central. [Link]

-

ADMA plasma levels in patient males and females versus the respective controls. ResearchGate. [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Asymmetric Dimethylarginine in Human Plasma. ResearchGate. [Link]

-

Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma. PubMed. [Link]

-

Plasma ADMA and SDMA Levels and their Association with ICU Mortality. Physicians Weekly. [Link]

-

Measurement of asymmetric dimethylarginine (ADMA) in human plasma: From liquid chromatography estimation to liquid chromatography-mass spectrometry quantification. ResearchGate. [Link]

-

Plasma concentrations of asymmetric dimethylarginine (ADMA) in metabolic syndrome. PubMed. [Link]

-

Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening. PMC. [Link]

-

Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. PMC. [Link]

-

Plasma levels of ADMA and peripheral blood counts in treated and untreated animals. ResearchGate. [Link]

-

Assessment of DDAH1 and DDAH2 Contributions to Psychiatric Disorders via In Silico Methods. PMC. [Link]

-

Titration curves of ADMA to DDAH1-GST, DDAH2-GST, and GST as resulting... ResearchGate. [Link]

-

Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer. PMC. [Link]

-

Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt. PMC. [Link]

Sources

- 1. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 2. The Biological Axis of Protein Arginine Methylation and Asymmetric Dimethylarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasma concentrations of asymmetric dimethylarginine (ADMA) in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The DDAH/ADMA/NOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Dimethylarginine Dimethylaminohydrolases in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NG,NG-Dimethylarginine Dihydrochloride & Nitric Oxide Modulation

Executive Summary

This technical guide details the mechanistic action, experimental application, and analytical validation of NG,NG-Dimethylarginine dihydrochloride (ADMA) as a potent inhibitor of Nitric Oxide Synthase (NOS). Unlike simple competitive inhibitors, ADMA induces a pathological state of "NOS uncoupling," shifting endothelial enzymatic output from nitric oxide (NO) to superoxide anions (

Part 1: Mechanistic Architecture

The "Double Hit" Mechanism

ADMA is not merely a passive blocker; it functions through a dual-toxicity mechanism that makes it a critical tool for modeling cardiovascular disease and oxidative stress.

-

Competitive Inhibition: ADMA is a structural analogue of L-Arginine.[1] It competes directly for the substrate binding site on all three NOS isoforms (eNOS, nNOS, iNOS), effectively halting the conversion of L-Arginine to NO and L-Citrulline.

-

NOS Uncoupling: In the presence of high ADMA and limited tetrahydrobiopterin (BH4), the NOS dimer becomes unstable ("uncoupled"). Instead of transferring electrons to L-Arginine, the enzyme transfers electrons to molecular oxygen, generating superoxide (

). This superoxide reacts with remaining NO to form peroxynitrite (

Pathway Visualization

The following diagram illustrates the competitive dynamics between L-Arginine and ADMA, the metabolic regulation by DDAH, and the switch to oxidative stress.

Caption: Figure 1. The competitive inhibition of NOS by ADMA and the resulting "uncoupling" event leading to superoxide generation.

Part 2: Physicochemical Properties & Reagent Handling

To ensure reproducibility, the specific salt form ADMA Dihydrochloride is preferred over the free base due to enhanced solubility and stability.

| Property | Specification |

| Chemical Name | |

| CAS Number | 220805-22-1 |

| Molecular Weight | 275.2 g/mol |

| Solubility | Water: |

| Stability | Solid: 2 years at -20°C; Solution: Use same-day (oxidation sensitive) |

Handling Protocol:

-

Stock Preparation: Dissolve ADMA dihydrochloride in sterile PBS or deionized water to a concentration of 100 mM .

-

Aliquot Strategy: Do not freeze-thaw. Aliquot into single-use volumes (e.g., 50

L) and store at -20°C. -

pH Check: The dihydrochloride salt is acidic. When adding high concentrations (

) to unbuffered media, verify pH remains neutral.

Part 3: Experimental Framework (In Vitro)

Protocol: Induction of Endothelial Dysfunction in HUVECs

This protocol is designed to simulate endothelial dysfunction by suppressing NO production. The critical factor often overlooked is the L-Arginine content of the media . Standard media (RPMI/DMEM) contains high L-Arginine (~1 mM), which can mask ADMA effects.

Reagents:

-

Human Umbilical Vein Endothelial Cells (HUVECs)[2]

-

Low-Arginine Endothelial Basal Media (EBM)

-

ADMA Dihydrochloride (100 mM Stock)

-

Stimulant: VEGF (20 ng/mL) or Acetylcholine (10

M)

Step-by-Step Workflow:

-

Seeding: Plate HUVECs at

cells/well in a 24-well plate. Culture until 80-90% confluence. -

Arginine Depletion (The "Starvation" Step):

-

Wash cells 2x with PBS.

-

Replace media with Low-Arginine EBM (containing physiological levels ~50-100

M L-Arg) for 4 hours. -

Why? This lowers the intracellular L-Arg/ADMA ratio, sensitizing the NOS enzyme to inhibition.

-

-

Treatment:

-

Add ADMA Dihydrochloride to wells in a dose-response curve: 0, 10, 50, 100

M . -

Control: Use L-NMMA (100

M) as a positive control for total NOS inhibition. -

Incubate for 24 hours (chronic model) or 2 hours (acute uptake model).

-

-

Stimulation:

-

Add VEGF (20 ng/mL) for 30 minutes to maximally activate eNOS phosphorylation.

-

-

Detection: Collect supernatant immediately for Nitrite (Griess) assay or lyse cells for Western Blot (p-eNOS).

Experimental Workflow Diagram

Caption: Figure 2. Optimized workflow for ADMA-mediated NOS inhibition assays.

Part 4: Analytical Validation & Data Interpretation

To confirm the effect is specific to ADMA and not general toxicity, use the following validation markers.

Comparative Inhibitor Profile

| Compound | Mechanism | Target | Key Differentiator |

| ADMA | Competitive Inhibitor | All NOS Isoforms | Uncouples NOS (Increases ROS) |

| L-NMMA | Competitive Inhibitor | All NOS Isoforms | Standard non-selective blocker |

| SDMA | Transport Inhibitor | CAT-1 Transporter | No direct NOS inhibition ; blocks Arg uptake |

The "Arginine Paradox"

A common confounding factor is the "Arginine Paradox." Even when intracellular L-Arginine concentrations are theoretically saturating for NOS (

-

Explanation: ADMA and L-Arginine compete for the CAT-1 (Cationic Amino Acid Transporter) for cell entry. Furthermore, ADMA may compartmentalize near the membrane-bound eNOS.

-

Validation Check: If your ADMA treatment fails to reduce NO, verify that your media does not contain supra-physiological L-Arginine (>1 mM).

Detection Methods

-

Griess Assay (Supernatant): Measures Nitrite (

).-

Pros: Cheap, high throughput.[3]

-

Cons: Low sensitivity; requires phenol-red free media.

-

-

DAF-FM Diacetate (Intracellular): Fluorescent probe.

-

Protocol: Load cells with 5

M DAF-FM for 30 min after ADMA treatment but before stimulation. -

Result: ADMA treated cells should show significantly reduced fluorescence (green) compared to control.

-

References

-

Vallance, P., et al. (1992). Accumulation of an endogenous inhibitor of nitric oxide synthesis in chronic renal failure.[4] The Lancet. [Link]

-

Böger, R. H. (2006). Asymmetric dimethylarginine (ADMA): a novel risk marker in cardiovascular medicine and beyond. Annals of Medicine. [Link]

-

Antoniades, C., et al. (2009). Asymmetric dimethylarginine regulates endothelial nitric oxide synthase activity and redox state in human atherosclerosis. Journal of the American College of Cardiology. [Link]

-

Tain, Y. L., & Hsu, C. N. (2017). Toxicities of Asymmetric Dimethylarginine: Nitric Oxide Deficiency and Beyond. Toxins. [Link]

Sources

- 1. clevelandheartlab.com [clevelandheartlab.com]

- 2. Piper sarmentosum Promotes Endothelial Nitric Oxide Production by Reducing Asymmetric Dimethylarginine in Tumor Necrosis Factor-α-Induced Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

physiological concentration of ADMA in human plasma

An In-Depth Technical Guide to the Physiological Concentration of Asymmetric Dimethylarginine (ADMA) in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asymmetric Dimethylarginine (ADMA) has emerged from relative obscurity to become a focal point in cardiovascular and metabolic research. It is an endogenous, competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for generating the critical signaling molecule, nitric oxide (NO).[1][2] By impeding NO production, elevated ADMA levels lead to endothelial dysfunction, a foundational event in the pathogenesis of atherosclerosis, hypertension, and other vascular diseases.[3][4] This guide provides a comprehensive overview of ADMA, detailing its metabolism, physiological concentrations in health and disease, gold-standard quantification methodologies, and clinical implications. It is designed to serve as a technical resource for researchers investigating the role of ADMA in pathology and for professionals developing novel therapeutic strategies targeting the ADMA-NO pathway.

Introduction: ADMA as a Critical Regulator of Vascular Homeostasis

The vascular endothelium is not merely an inert barrier but a dynamic organ that regulates vascular tone, inflammation, and coagulation. A key mediator of its function is Nitric Oxide (NO), which promotes vasodilation and exhibits anti-atherogenic properties.[2] ADMA, a naturally occurring amino acid derivative found in the circulation, directly interferes with this process.[3] By competing with L-arginine, the substrate for NOS, ADMA reduces NO bioavailability, thereby promoting endothelial dysfunction and increasing the risk for cardiovascular events.[2][5] Its plasma concentration is a finely tuned balance between its synthesis and degradation, and disruptions in this balance are associated with a wide array of pathologies, including hypercholesterolemia, hypertension, chronic kidney disease, and diabetes mellitus.[1][3][6]

Section 1: The ADMA Metabolic Pathway

Understanding the factors that control ADMA concentration is fundamental to appreciating its role as a biomarker and therapeutic target. The pathway involves continuous synthesis, robust enzymatic catabolism, and renal excretion.

-

Synthesis: ADMA is formed when proteins containing arginine residues are methylated by a class of enzymes known as Protein Arginine Methyltransferases (PRMTs). When these methylated proteins undergo proteolysis (breakdown), ADMA is released into the cytoplasm and subsequently into the circulation.[7]

-

Catabolism: The primary route for ADMA elimination, accounting for over 80% of its clearance, is enzymatic degradation by Dimethylarginine Dimethylaminohydrolase (DDAH).[7][8] DDAH hydrolyzes ADMA to L-citrulline and dimethylamine.[9] There are two main isoforms of this enzyme, DDAH-1 and DDAH-2, with DDAH-1 being predominant in the liver and kidneys (organs that clear circulating ADMA), and DDAH-2 being prevalent in the vasculature where it regulates local NO production.[10][11] Reduced DDAH activity, often caused by oxidative stress, is a major contributor to elevated plasma ADMA levels.[6]

-

Excretion: A smaller fraction of ADMA is cleared from the body via urinary excretion.[8][12] Consequently, impaired renal function is a significant cause of ADMA accumulation.[8]

Below is a diagram illustrating the metabolic fate of ADMA.

Caption: The ADMA Metabolic Pathway.

Section 2: Physiological and Pathophysiological Concentrations of ADMA

The clinical utility of ADMA as a biomarker stems from the significant, albeit small in absolute terms, elevation of its plasma concentration in various disease states compared to a relatively narrow range in healthy individuals.

Defining the Norm: Plasma ADMA in Healthy Individuals

Numerous studies have established reference intervals for plasma ADMA in healthy, asymptomatic populations. While values can differ slightly based on the analytical method used, a general consensus has emerged.

| Parameter | Concentration Range (µmol/L) | Analytical Method | Reference |

| Healthy Adults | 0.4 - 1.0 | General | [13] |

| Healthy Population Mean | 0.4 - 0.6 | General Review | [14] |

| Healthy Adults (Reference Range) | 0.22 - 0.69 | ELISA | [15] |

| Healthy Adults (Reference Range) | 0.36 - 0.67 | LC-MS/MS | [16] |

| Healthy Volunteers (Mean ± SD) | 0.66 ± 0.12 | LC-MS/MS | [17] |

Causality Insight: The tight regulation within this sub-micromolar range highlights the potency of ADMA as a physiological modulator. Even minor upward shifts can significantly impact NO production and endothelial function.

Comparative Analysis: Plasma ADMA in Disease States

Elevated ADMA is a common feature across a spectrum of cardiovascular, renal, and metabolic diseases. These elevations are not merely associative; they are mechanistically linked to the pathophysiology of the disease.

| Condition | Typical ADMA Concentration (µmol/L) | Key Findings & Significance | References |

| Coronary Artery Disease (CAD) | Median: 0.70 (in patients with events) vs. 0.63 (no events) | High levels independently predict future cardiovascular events and mortality. | [3][18] |

| Chronic Kidney Disease (CKD) | Levels increase progressively with advancing CKD stages. | ADMA accumulates due to reduced renal clearance and metabolism. It is a strong predictor of mortality in ESRD patients. | [8][12][19] |

| End-Stage Renal Disease (ESRD) on Hemodialysis | Significantly elevated (e.g., >1.0) | A strong and independent predictor of overall mortality and cardiovascular outcomes in dialysis patients. | [12][20] |

| Type 2 Diabetes Mellitus | 0.51 (without retinopathy) to 0.60 (with retinopathy) | Elevated levels are associated with microvascular complications like retinopathy and may contribute to insulin resistance. | [21][22][23] |

| Type 1 Diabetes Mellitus | ~0.46 (with nephropathy) vs. ~0.40 (normoalbuminuric) | Predicts cardiovascular events and progression of diabetic kidney disease. | [24][25] |

| Hypertension | Elevated compared to normotensive controls. | Contributes to increased vascular resistance by inhibiting NO-mediated vasodilation. | [2][3] |

| Hypercholesterolemia | Elevated compared to normocholesterolemic controls. | Associated with impaired endothelial function that can be improved by L-arginine infusion. | [3][13] |

Section 3: Gold-Standard Methodologies for Plasma ADMA Quantification

Accurate and precise measurement of ADMA is critical for its use in research and clinical settings. The primary methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[7] While ELISA offers high throughput, HPLC and especially LC-MS/MS are considered the gold standards for their specificity and accuracy.[26][27]

Workflow for ADMA Quantification

Caption: LC-MS/MS Workflow for ADMA Quantification.

Experimental Protocol 1: Plasma Sample Preparation (Self-Validating System)

Causality Insight: This protocol is designed to efficiently remove interfering proteins while ensuring high recovery of the polar analytes. The inclusion of a stable isotope-labeled internal standard at the earliest stage corrects for any variability or loss during sample processing and analysis, which is the cornerstone of a self-validating system in mass spectrometry.

-

Blood Collection: Collect whole blood into tubes containing EDTA to prevent coagulation.

-

Plasma Separation: Within 30-60 minutes of collection, centrifuge the blood at ~2000 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (plasma) into a clean polypropylene tube, avoiding the buffy coat. Samples can be stored at -80°C until analysis.[27]

-

Internal Standard Spiking: To 50 µL of plasma, add 50 µL of an internal standard solution containing a known concentration of a stable isotope-labeled ADMA (e.g., d7-ADMA).[16] This is the critical step for accurate quantification.

-

Protein Precipitation: Add 300 µL of cold methanol.[16] The organic solvent denatures and precipitates the abundant plasma proteins (e.g., albumin) which would otherwise interfere with the analysis.

-

Incubation & Centrifugation: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for 20 minutes to enhance precipitation. Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the clear supernatant, which contains ADMA and the internal standard, to an autosampler vial for LC-MS/MS analysis.

Experimental Protocol 2: ADMA Quantification by LC-MS/MS

Causality Insight: This method provides the highest degree of specificity and sensitivity. Chromatographic separation is essential to resolve ADMA from its structural isomer, symmetric dimethylarginine (SDMA), which can be isobaric. Tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification by monitoring a specific fragmentation pattern (a "transition") unique to ADMA.

-

Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used as it provides excellent retention for polar compounds like ADMA.[28]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used to elute the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MS Method: Set the instrument to Multiple Reaction Monitoring (MRM) mode.

-

ADMA Transition: Monitor the transition from the precursor ion (the mass-to-charge ratio, m/z, of protonated ADMA) to a specific, stable product ion.

-

Internal Standard Transition: Simultaneously monitor the corresponding transition for the stable isotope-labeled internal standard (e.g., d7-ADMA).

-

-

Calibration: Prepare a calibration curve by spiking known concentrations of ADMA into a surrogate matrix (e.g., charcoal-stripped plasma) and processing them alongside the unknown samples.

-

Quantification: The concentration of ADMA in the sample is determined by comparing the peak area ratio of the endogenous ADMA to the d7-ADMA internal standard against the calibration curve. The assay should be validated for linearity, precision (intra- and inter-day CVs <10%), and accuracy (90-110%).[16][28]

Section 4: Clinical and Research Implications

The robust association between elevated ADMA and adverse outcomes has positioned it as a significant biomarker and a potential therapeutic target.

-

A Predictive Biomarker: High plasma ADMA is a strong, independent predictor of major adverse cardiovascular events and all-cause mortality in diverse populations, including those with established coronary artery disease, CKD, and diabetes.[3][18][29] Its prognostic value can be superior to or additive to traditional risk factors and other biomarkers like C-reactive protein (CRP).[18]

-

The L-Arginine/ADMA Ratio: Some researchers propose that the ratio of L-arginine to ADMA is a better indicator of NO bioavailability than ADMA alone.[25] A lower ratio signifies a greater inhibition of NOS and is strongly associated with vascular complications.[22]

-

Therapeutic Strategies: Research is focused on strategies to lower ADMA levels or counteract its effects.

Caption: Therapeutic Targets for Modulating ADMA Levels.

Interventions include lifestyle modifications, supplementation with L-arginine or its precursor L-citrulline, and pharmacological agents like ACE inhibitors, ARBs, and statins, although their effects on ADMA are not their primary mechanism of action.[12][30][31]

Conclusion

Asymmetric Dimethylarginine is a pivotal endogenous regulator of nitric oxide synthesis and vascular health. Its physiological concentration in human plasma is maintained within a narrow range, and modest elevations are robustly associated with endothelial dysfunction and an increased risk of cardiovascular and renal disease. The continued refinement of highly specific and accurate analytical methods, particularly LC-MS/MS, has solidified its role as a valuable biomarker in clinical research. Future work will focus on further elucidating the causal role of ADMA in disease progression and developing targeted therapies that can safely and effectively lower its concentration or ameliorate its pathological effects, offering a promising new avenue for the management of cardiovascular and metabolic diseases.

References

- Sibal, L., Agarwal, S. C., Home, P. D., & Boger, R. H. (2010). The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease. Journal of Clinical Endocrinology & Metabolism.

- Oliva-Damaso, E., Oliva-Damaso, N., Rodriguez-Esparragon, F., & Santana-Heredia, D. (2019). Asymmetric (ADMA) and Symmetric (SDMA) Dimethylarginines in Chronic Kidney Disease: A Clinical Approach. MDPI.

- Cleveland HeartLab. (n.d.). ADMA/SDMA.

- Antoniades, C., Demosthenous, M., Tousoulis, D., & Antonopoulos, A. S. (2013). Asymmetric Dimethylarginine (ADMA): a promising biomarker for cardiovascular disease? PubMed.

- Dr. Oracle. (n.d.). What is the significance of elevated Asymmetric Dimethylarginine (ADMA) blood levels?

- Palm, F., Onozato, M. L., Luo, Z., & Wilcox, C. S. (2007). Dimethylarginine dimethylaminohydrolase (DDAH): expression, regulation, and function in the cardiovascular and renal systems. PubMed.

- Cooke, J. P. (2004). ADMA in Vascular Disease: More than a Marker? PLoS Medicine.

- Kielstein, J. T., & Zoccali, C. (2005). Asymmetrical Dimethylarginine in Renal Disease: Limits of Variation or Variation Limits?

- Góralczyk-Bińkowska, A., Szadkowska, A., Błaszkowski, K., & Frajtag, J. (2018). ADMA (asymmetric dimethylarginine) and angiogenic potential in patients with type 2 diabetes and prediabetes. PubMed Central.

- Blackwell, S., O'Reilly, D. S., & Talwar, D. (2009). HPLC analysis of asymmetric dimethylarginine (ADMA) and related arginine metabolites in human plasma using a novel non-endogenous internal standard. PubMed.

- Optimal DX. (n.d.).

- Carling, R. S., Lomonaco, J. H., & Capper, S. J. (2020). Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma. PubMed.

- Fard, A., Tuck, C., Donis, J., & Sciacca, R. (2000). Acute Elevations of Plasma Asymmetric Dimethylarginine and Impaired Endothelial Function in Response to a High-Fat Meal in Patients With Type 2 Diabetes. Arteriosclerosis, Thrombosis, and Vascular Biology.

- Tarnow, L., Hovind, P., Teerlink, T., & Stehouwer, C. D. (2008). Plasma Concentration of Asymmetric Dimethylarginine (ADMA)

- Leiper, J., & Vallance, P. (2006). Cardiovascular Biology of the Asymmetric Dimethylarginine:Dimethylarginine Dimethylaminohydrolase Pathway. Arteriosclerosis, Thrombosis, and Vascular Biology.

- Know Your Risk. (n.d.). ADMA/SDMA.

- Dr. Oracle. (2025). How to manage elevated asymmetric dimethylarginine (ADMA) levels?

- Willeit, P., Freitag, D. F., Laukkanen, J. A., & Chowdhury, S. (2015). Asymmetric Dimethylarginine and Cardiovascular Risk: Systematic Review and Meta-Analysis of 22 Prospective Studies.

- Palm, F., Onozato, M. L., Luo, Z., & Wilcox, C. S. (2007). Dimethylarginine dimethylaminohydrolase (DDAH): expression, regulation, and function in the cardiovascular and renal systems. American Physiological Society Journal.

- Leiper, J. (2010).

- Zoccali, C., Bode-Böger, S., Mallamaci, F., & Benedetto, F. (2001). Plasma concentration of asymmetrical dimethylarginine and mortality in patients with end-stage renal disease: a prospective study. PubMed.

- Altinova, A. E., Arslan, M., Sepici, A., & Aktürk, M. (2007).

- Schnabel, R., Blankenberg, S., Lubos, E., & Lackner, K. J. (2005). Asymmetric Dimethylarginine and the Risk of Cardiovascular Events and Death in Patients With Coronary Artery Disease.

- Zhang, Y., & Sun, L. (2023). Role of ADMA in the pathogenesis of microvascular complications in type 2 diabetes mellitus. Frontiers in Endocrinology.

- Martin, E., & El-Khoury, J. M. (2007). Direct analysis of un-derivatized asymmetric dimethylarginine (ADMA) and L-arginine from plasma using mixed-mode ion-exchange liquid chromatography-tandem mass spectrometry. PubMed.

- Dr. Oracle. (2025). What is the meaning and treatment for elevated Asymmetric Dimethylarginine (ADMA) levels?

- Leiper, J., Nandi, M., Torondel, B., & Murray-Rust, J. (2007). The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis. Journal of the British Pharmacological Society.

- Yuan, C., Wang, S., & Soldin, S. J. (2011). A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges. PubMed.

- Malecki, M. T., Undas, A., & Krolewski, A. S. (2007). Plasma Asymmetric Dimethylarginine (ADMA)

- Horowitz, J. D., & Heresztyn, T. (2007). An overview of plasma concentrations of asymmetric dimethylarginine (ADMA)

- Test With Superpower. (2026). ADMA: Best Biomarker to Monitor Heart Health.

- Sibal, L., Agarwal, S. C., Home, P. D., & Boger, R. H. (2010). The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease. PubMed.

- Schulze, F., Wesemann, R., Schwedhelm, E., & Sydow, K. (2013).

- Dr. Oracle. (2025). What is the role of asymmetric dimethylarginine (ADMA) in chronic kidney disease (CKD) management?

- Tain, Y. L., & Hsu, C. N. (2017). Overview of various therapeutic approaches to reduce ADMA and restore NO bioavailability...

- Zhang, Y., & Sun, L. (2023). Role of ADMA in the pathogenesis of microvascular complications in type 2 diabetes mellitus. Frontiers.

- Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2025). Measurement of asymmetric dimethylarginine (ADMA) in human plasma: From liquid chromatography estimation to liquid chromatography-mass spectrometry quantification.

- Eisenga, M. F., van der Veen, A., van Faassen, M., & Kema, I. P. (2018). Effect of renal function on homeostasis of asymmetric dimethylarginine (ADMA): studies in donors and recipients of renal transpl. The University of Groningen research portal.

- Tousoulis, D., Papageorgiou, N., Androulakis, E., & Siasos, G. (2020).

- Citterio, L., Rota, S., & Viganò, M. (2010).

- Schwedhelm, E., & Boger, R. H. (2005). Quantification of ADMA: analytical approaches. PubMed.

- Široká, R., Trefil, L., Racek, J., & Cibulka, R. (2006). Comparison of asymmetric dimethylarginine detection - HPLC and ELISA methods (technical brief). Klinická biochemie a metabolismus.

- Nashar, K., & Petrova, D. (2012). Plasma asymmetric dimethylarginine levels in healthy people. PubMed.

Sources

- 1. droracle.ai [droracle.ai]

- 2. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADMA: Best Biomarker to Monitor Heart Health | Test With Superpower [superpower.com]

- 5. Role of ADMA in the pathogenesis of microvascular complications in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. optimaldx.com [optimaldx.com]

- 7. Asymmetric Dimethylarginine (ADMA): a promising biomarker for cardiovascular disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetrical Dimethylarginine in Renal Disease: Limits of Variation or Variation Limits? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Dimethylarginine dimethylaminohydrolase (DDAH): expression, regulation, and function in the cardiovascular and renal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. mdpi.com [mdpi.com]

- 13. ADMA in Vascular Disease: More than a Marker? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview of plasma concentrations of asymmetric dimethylarginine (ADMA) in health and disease and in clinical studies: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma asymmetric dimethylarginine levels in healthy people - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A simple and fast liquid chromatography-tandem mass spectrometry method for measurement of underivatized L-arginine, symmetric dimethylarginine, and asymmetric dimethylarginine and establishment of the reference ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct analysis of un-derivatized asymmetric dimethylarginine (ADMA) and L-arginine from plasma using mixed-mode ion-exchange liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. droracle.ai [droracle.ai]

- 20. Plasma concentration of asymmetrical dimethylarginine and mortality in patients with end-stage renal disease: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADMA (asymmetric dimethylarginine) and angiogenic potential in patients with type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. Uncomplicated type 1 diabetes is associated with increased asymmetric dimethylarginine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantification of ADMA: analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. casopiskbm.cz [casopiskbm.cz]

- 28. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ahajournals.org [ahajournals.org]

- 30. droracle.ai [droracle.ai]

- 31. droracle.ai [droracle.ai]

The Core Vicious Cycle: A Technical Guide to Asymmetric Dimethylarginine (ADMA) and Its Foundational Role in Hypertension

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the foundational research connecting asymmetric dimethylarginine (ADMA) to the pathophysiology of hypertension. Moving beyond a surface-level overview, we will dissect the molecular mechanisms, explore the causal logic behind critical experimental methodologies, and frame the clinical significance of ADMA as a biomarker and therapeutic target. Our focus is on delivering field-proven insights to empower your research and development endeavors.

Introduction: The Endogenous Saboteur of Vascular Health

Endothelial dysfunction is a primary event in the development of hypertension and atherosclerosis.[1][2] A key player in maintaining vascular homeostasis is nitric oxide (NO), a potent vasodilator produced by endothelial nitric oxide synthase (eNOS).[3] Asymmetric dimethylarginine (ADMA) emerges as a critical endogenous antagonist in this system.[2] It is a naturally occurring amino acid derivative formed from the proteolysis of methylated proteins.[2][4] Elevated levels of ADMA are found in a range of cardiovascular and metabolic diseases, including hypertension, hypercholesterolemia, chronic heart failure, and diabetes mellitus.[2] This guide will illuminate the mechanisms by which ADMA disrupts endothelial function and contributes to the hypertensive state.

Molecular Mechanisms: How ADMA Forges the Path to Hypertension

The primary pathogenic role of ADMA lies in its ability to competitively inhibit all three isoforms of nitric oxide synthase (NOS), with a particularly significant impact on the endothelial (eNOS) and neuronal (nNOS) isoforms.[5][6] This inhibition curtails the production of NO, a critical signaling molecule for vasodilation.[1]

The ADMA-NO Signaling Cascade: A Pathway to Vasoconstriction

Elevated ADMA levels directly compete with L-arginine, the substrate for NOS, leading to a reduction in NO bioavailability.[1][2] This impairment of the L-arginine/NO pathway results in decreased cyclic guanosine monophosphate (cGMP) production in vascular smooth muscle cells, ultimately leading to vasoconstriction and an increase in peripheral vascular resistance.[5]

Beyond NO Inhibition: ADMA's Role in Oxidative Stress

The detrimental effects of ADMA extend beyond simple NOS inhibition. Under conditions of elevated ADMA, eNOS can become "uncoupled," switching from NO production to the generation of superoxide radicals (O₂⁻).[7][8] This not only further reduces NO bioavailability but also increases oxidative stress within the vasculature.[9] This heightened oxidative environment can, in turn, inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), the primary enzyme responsible for ADMA degradation, creating a vicious cycle of increasing ADMA levels and oxidative stress.[8][10] Furthermore, ADMA has been shown to activate the renin-angiotensin system (RAS) and NAD(P)H oxidase, key contributors to vascular inflammation and oxidative damage.[1][11][12]

Methodologies for ADMA Quantification: A Guide to Accurate Measurement

Accurate quantification of ADMA is paramount for both research and clinical applications. The choice of methodology depends on the required sensitivity, specificity, throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with fluorescence detection is a widely used and robust method for ADMA quantification.[13] The core principle involves the separation of ADMA from other amino acids and its subsequent detection after a chemical derivatization step that renders it fluorescent.

Rationale for Derivatization: ADMA, being a small, polar molecule, exhibits poor retention on conventional reversed-phase HPLC columns and lacks a native chromophore for UV or fluorescence detection.[14][15] Pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) creates a highly fluorescent isoindole derivative.[6] This significantly enhances detection sensitivity and allows for accurate quantification at physiological concentrations.[6][15]

Step-by-Step HPLC Protocol for Plasma ADMA Measurement:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Objective: To remove interfering proteins and concentrate the analyte.

-

Procedure:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 200 µL of plasma (to which an internal standard like monomethylarginine has been added) onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove unbound substances.

-

Elute ADMA and other amino acids with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of mobile phase.

-

-

-

Pre-Column Derivatization:

-

Objective: To attach a fluorescent tag to ADMA for detection.

-

Procedure:

-

To the 50 µL of reconstituted sample, add 10 µL of OPA/2-mercaptoethanol derivatizing reagent.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical as the derivatives can be unstable.

-

-

-

HPLC Analysis:

-

Objective: To separate the derivatized ADMA from other compounds.

-

Procedure:

-

Inject 20 µL of the derivatized sample onto a C18 reversed-phase column.

-

Use an isocratic mobile phase (e.g., a mixture of phosphate buffer and acetonitrile) at a constant flow rate.

-

Detect the fluorescent derivatives using a fluorescence detector with excitation and emission wavelengths set appropriately for the OPA derivative (e.g., 340 nm excitation, 455 nm emission).

-

-

-

Quantification:

-

Objective: To determine the concentration of ADMA in the sample.

-

Procedure:

-

Generate a standard curve by running known concentrations of ADMA through the entire procedure.

-

Calculate the ADMA concentration in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a higher throughput alternative to HPLC, making it suitable for large-scale clinical studies.[16] Commercially available competitive ELISA kits are widely used.[17]

Principle of Competitive ELISA for ADMA:

In this format, ADMA in the sample competes with a fixed amount of labeled ADMA (or ADMA coated on the microplate) for binding to a limited number of anti-ADMA antibody sites.[3][9] The amount of labeled ADMA bound is inversely proportional to the concentration of ADMA in the sample.

Step-by-Step ELISA Protocol for Plasma ADMA Measurement (based on a typical commercial kit):

-

Sample Pre-treatment (Acylation):

-

Objective: To derivatize ADMA to enhance its recognition by the antibody.

-

Procedure:

-

Pipette 20 µL of standards, controls, and plasma samples into the wells of a reaction plate.

-

Add 25 µL of acylation buffer to each well.

-

Add 50 µL of acylation reagent to each well and mix immediately. This reaction derivatizes the primary amino group of ADMA.

-

-

-

Competitive Binding:

-

Objective: To allow sample ADMA and coated ADMA to compete for antibody binding.

-

Procedure:

-

Pipette 50 µL of the acylated standards, controls, and samples into the wells of the ADMA-coated microtiter plate.

-

Add 50 µL of anti-ADMA antiserum to each well.

-

Incubate overnight (15-20 hours) at 2-8°C.

-

-

-

Washing and Detection:

-

Objective: To remove unbound reagents and add a detection antibody.

-

Procedure:

-

Wash the plate multiple times with wash buffer to remove unbound components.

-

Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugate) to each well and incubate for 60 minutes at room temperature.

-

Wash the plate again to remove the unbound secondary antibody.

-

-

-

Signal Generation and Measurement:

-

Objective: To develop a colorimetric signal proportional to the amount of bound enzyme.

-

Procedure:

-

Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate for 20-30 minutes at room temperature.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the optical density at 450 nm using a microplate reader.

-

-

Self-Validation and Trustworthiness: The inclusion of standards and controls in each run is a self-validating feature of this protocol. The performance of the controls indicates the validity of the assay run, ensuring trustworthiness of the results. Commercial ELISA kits should be validated against a gold-standard method like LC-MS/MS.[16]

Pre-analytical Considerations: Proper sample handling is crucial for accurate ADMA measurement. Use of EDTA plasma is common, and samples should be protected from hemolysis.[9] For long-term storage, samples should be kept at -80°C.[3]

Clinical Significance and Therapeutic Implications

A significant body of evidence has established elevated plasma ADMA concentrations as an independent risk factor for hypertension and other cardiovascular diseases.[2]

| Clinical Finding | Associated ADMA Level | Implication | References |

| Essential Hypertension | Significantly Elevated | Contributes to increased vascular resistance and endothelial dysfunction. | [1][14] |

| Chronic Kidney Disease | Markedly Elevated | A major contributor to hypertension and cardiovascular mortality in renal patients. | [3][5] |

| Hypercholesterolemia | Elevated | Links dyslipidemia to impaired endothelial function. | [2] |

| Diabetes Mellitus | Elevated | Contributes to vascular complications in diabetic patients. | [2][4] |

| Heart Failure | Elevated | Associated with the pathophysiology of cardiac dysfunction. |

Therapeutic Targeting of the ADMA Pathway:

The central role of ADMA in cardiovascular pathology makes it an attractive therapeutic target.[1] Strategies to mitigate the detrimental effects of ADMA include:

-

L-Arginine Supplementation: By increasing the substrate for NOS, supplemental L-arginine can help to overcome the competitive inhibition by ADMA and improve endothelium-dependent vasodilation.[5]

-

DDAH Activators: Enhancing the activity of DDAH, the enzyme that degrades ADMA, is a promising approach to lower systemic ADMA levels.[1] Pharmacological DDAH activators have shown potential in preclinical models to reduce blood pressure and improve endothelial function.

-

Antioxidant Therapy: Since oxidative stress can suppress DDAH activity, antioxidants like N-acetylcysteine (NAC) may help to restore the ADMA-DDAH balance and prevent hypertension.[10]

-

RAS Blockers: Angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) have been shown to decrease serum ADMA levels, suggesting a vasculoprotective effect beyond blood pressure reduction.[14]

Conclusion and Future Directions

Asymmetric dimethylarginine is no longer considered a mere bystander but a key mediator in the pathogenesis of hypertension and endothelial dysfunction. Its ability to inhibit nitric oxide synthesis and promote oxidative stress places it at a critical juncture in cardiovascular health. The methodologies for its quantification are well-established, providing reliable tools for researchers and clinicians. Future research should focus on the development and clinical validation of novel therapeutic strategies that target the ADMA-DDAH pathway. A deeper understanding of the regulation of DDAH expression and activity will be crucial in designing effective interventions to restore vascular homeostasis and combat the silent killer that is hypertension.

References

-

Schulze, F., Wesemann, R., Schwedhelm, E., Sydow, K., Albsmeier, J., Cooke, J. P., & Böger, R. H. (2004). Determination of asymmetric dimethylarginine (ADMA) using a novel ELISA assay. Clinical Chemistry and Laboratory Medicine, 42(12), 1377-1383. [Link]

-

Sibal, L., Agarwal, S. C., Home, P. D., & Boger, R. H. (2010). The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease. Current Cardiology Reviews, 6(2), 82–90. [Link]

-

Böger, R. H. (2003). The emerging role of asymmetric dimethylarginine as a novel cardiovascular risk factor. Cardiovascular Research, 59(4), 824-833. [Link]

-

Cooke, J. P. (2000). Does ADMA Cause Endothelial Dysfunction? Arteriosclerosis, Thrombosis, and Vascular Biology, 20(9), 2032-2037. [Link]

-

Jabełkowska, A., Jabełkowski, M., Włodarczyk, A., & Głowacki, R. (2020). ADMA: A Key Player in the Relationship between Vascular Dysfunction and Inflammation in Atherosclerosis. Journal of Clinical Medicine, 9(9), 3026. [Link]

-

Böger, R. H., & Ron, E. S. (2005). Asymmetric Dimethylarginine (ADMA) and Endothelial Dysfunction: Implications for Atherogenesis. Journal of Atherosclerosis and Thrombosis, 12(3), 121-127. [Link]

-

Tain, Y. L., & Hsu, C. N. (2017). Restoration of Asymmetric Dimethylarginine–Nitric Oxide Balance to Prevent the Development of Hypertension. International Journal of Molecular Sciences, 18(3), 523. [Link]

-

ALPCO. (n.d.). Asymmetric Dimethylarginine ELISA (ADMA ELISA). Retrieved from [Link]

-

Nanami, M., et al. (2002). Renin-angiotensin system is involved in the mechanism of increased serum asymmetric dimethylarginine in essential hypertension. Journal of Hypertension, 20(8), 1593-1598. [Link]

-

ResearchGate. (n.d.). Regulation of Nitric Oxide synthesis by Methylarginines (ADMA and LNMMA). [Link]

-

Tain, Y. L., & Hsu, C. N. (2017). Restoration of Asymmetric Dimethylarginine–Nitric Oxide Balance to Prevent the Development of Hypertension. International Journal of Molecular Sciences, 18(3), 523. [Link]

-

Leiper, J., & Vallance, P. (2006). Cardiovascular Biology of the Asymmetric Dimethylarginine:Dimethylarginine Dimethylaminohydrolase Pathway. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(8), 1730-1736. [Link]

-

Achan, V., Broadhead, M., Malaki, M., Whitley, G., Leiper, J., MacAllister, R., & Vallance, P. (2003). Asymmetric Dimethylarginine Causes Hypertension and Cardiac Dysfunction in Humans and Is Actively Metabolized by Dimethylarginine Dimethylaminohydrolase. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(8), 1455-1459. [Link]

-

Leiper, J., Nandi, M., Torondel, B., Murray-Rust, J., O'Hara, B., Stidwill, R., ... & Vallance, P. (2007). Disruption of the ADMA/DDAH pathway is a critical regulator of NO signalling in vascular homeostasis. Vascular Pharmacology, 46(3), 145-151. [Link]

-

Palm, F., Onozato, M. L., Luo, Z., & Wilcox, C. S. (2007). Dimethylarginine dimethylaminohydrolase (DDAH): expression, regulation, and function in the cardiovascular and renal systems. American Journal of Physiology-Heart and Circulatory Physiology, 293(6), H3227-H3245. [Link]

-

Blackwell, S. (2010). The role of the cardiovascular risk marker asymmetric dimethylarginine in asymptomatic, untreated HIV-1 infection. AIDS Research and Therapy, 7, 6. [Link]

-

Böger, R. H., Sydow, K., Borlak, J., Thum, T., Lenzen, H., Schubert, B., ... & Tsikas, D. (2000). LDL cholesterol upregulates synthesis of asymmetrical dimethylarginine in human endothelial cells: involvement of S-adenosylmethionine-dependent methyltransferases. Circulation Research, 87(2), 99-105. [Link]

-

Superpower. (n.d.). Blood Testing for ADMA. [Link]

-

Schwedhelm, E., & Böger, R. H. (2005). Quantification of ADMA: analytical approaches. Vascular Medicine, 10(1_suppl), S13-S19. [Link]

-

Singh, S., et al. (2020). Specific Lowering of Asymmetric Dimethylarginine by Pharmacological Dimethylarginine Dimethylaminohydrolase Improves Endothelial Function, Reduces Blood Pressure and Ischemia-Reperfusion Injury. The Journal of Pharmacology and Experimental Therapeutics, 375(2), 269-278. [Link]

-

Dayoub, H., et al. (2012). Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases. Cardiology Research and Practice, 2012, 705904. [Link]

-

Böger, R. H. (2004). Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor. The Journal of Nutrition, 134(10S), 2842S-2847S. [Link]

-

Dowsett, K. L., et al. (2007). Role of the PRMT-DDAH-ADMA axis in the Regulation of Endothelial Nitric Oxide Production. Endothelium, 14(1), 29-35. [Link]

-

Scalera, F., et al. (2008). ADMA Impairs Nitric Oxide–Mediated Arteriolar Function Due to Increased Superoxide Production by Angiotensin II–NAD(P)H Oxidase Pathway. Hypertension, 51(3), 771-777. [Link]

-

Schulze, F., et al. (2004). Determination of asymmetric dimethylarginine (ADMA) using a novel ELISA assay. Clinical Chemistry and Laboratory Medicine, 42(12), 1377-1383. [Link]

-

Singh, S., et al. (2020). Specific Lowering of ADMA by Pharmacological DDAH Improves Endothelial Function, Reduces Blood Pressure and Ischemia-Reperfusion Injury. The Journal of Pharmacology and Experimental Therapeutics, 375(2), 269-278. [Link]

-

Tain, Y. L., et al. (2007). ADMA and oxidative stress. Journal of the American Society of Nephrology, 18(4), 1141-1149. [Link]

-

Tain, Y. L., & Hsu, C. N. (2017). Overview of various therapeutic approaches to reduce ADMA and restore NO bioavailability to prevent the development of hypertension in spontaneously hypertensive rats. International Journal of Molecular Sciences, 18(3), 523. [Link]

-

Tomic, M., et al. (2009). DDAH gene and cardiovascular risk. Journal of Cardiovascular Pharmacology, 54(6), 469-474. [Link]

-

Jiang, D. J., et al. (2010). Angiotensin II and NADPH Oxidase Increase ADMA in Vascular Smooth Muscle Cells. Hypertension, 56(4), 686-692. [Link]

-

Creative Biolabs. (n.d.). ADMA Analysis Service. [Link]

-

Palm, F., Onozato, M. L., Luo, Z., & Wilcox, C. S. (2007). Dimethylarginine dimethylaminohydrolase (DDAH): expression, regulation, and function in the cardiovascular and renal systems. American Journal of Physiology-Heart and Circulatory Physiology, 293(6), H3227-H3245. [Link]

-

Tain, Y. L., et al. (2013). N-Acetylcysteine Prevents Hypertension via Regulation of the ADMA-DDAH Pathway in Young Spontaneously Hypertensive Rats. BioMed Research International, 2013, 901815. [Link]

-

Hsu, C. N., & Tain, Y. L. (2023). Redox-Driven Precision Medicine for Life-Course Prevention of Cardiovascular–Kidney–Metabolic Syndrome. Antioxidants, 12(2), 488. [Link]

-

Achan, V., et al. (2003). Asymmetric dimethylarginine causes hypertension and cardiac dysfunction in humans and is actively metabolized by dimethylarginine dimethylaminohydrolase. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(8), 1455-1459. [Link]

-

Wellness Health Lab. (n.d.). Understanding ADMA, SDMA, and Homoarginine: Key Biomarkers for Cardiovascular and Kidney Health. [Link]

-

McCarty, M. F. (2018). Asymmetric Dimethylarginine Is a Well Established Mediating Risk Factor for Cardiovascular Morbidity and Mortality—Should Patients with Elevated Levels Be Supplemented with Citrulline? Journal of Clinical and Experimental Cardiology, 9(4), 1000595. [Link]

-